molecular formula C13H20N2O5 B15104758 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one

Cat. No.: B15104758
M. Wt: 284.31 g/mol
InChI Key: GGVORFBCCDEZHC-UHFFFAOYSA-N
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Description

This compound belongs to the kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) derivative family, characterized by a 4H-pyran-4-one core substituted with hydroxyl, hydroxymethyl, and a piperazine-based moiety. The piperazine ring at position 2 is functionalized with a 2-hydroxyethyl group, distinguishing it from other analogs. Kojic acid derivatives are widely studied for their chelating, antioxidant, and antimicrobial properties .

Properties

Molecular Formula

C13H20N2O5

Molecular Weight

284.31 g/mol

IUPAC Name

3-hydroxy-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-(hydroxymethyl)pyran-4-one

InChI

InChI=1S/C13H20N2O5/c16-6-5-14-1-3-15(4-2-14)8-12-13(19)11(18)7-10(9-17)20-12/h7,16-17,19H,1-6,8-9H2

InChI Key

GGVORFBCCDEZHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C(=O)C=C(O2)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The hydroxyl groups may also play a role in hydrogen bonding and other interactions at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 4H-pyran-4-one derivatives with variations in the piperazine substituents. Key differences in molecular properties, synthetic routes, and biological activities are summarized below:

Table 1: Structural and Functional Comparison of 4H-Pyran-4-one Derivatives

Compound Name Piperazine Substituent Molecular Formula Molecular Weight Key Properties/Applications References
3-Hydroxy-2-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one 4-(2-Hydroxyethyl)piperazin-1-yl C₁₃H₂₁N₂O₅* ~297.33† Hypothesized enhanced solubility due to hydroxyethyl group; potential antimicrobial activity [8, 13]
3-Hydroxy-6-(hydroxymethyl)-2-[(4-methylpiperazin-1-yl)methyl]-4H-pyran-4-one 4-Methylpiperazin-1-yl C₁₂H₁₈N₂O₄ 254.29 Moderate lipophilicity; studied in coordination chemistry [2, 12]
3-Hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(hydroxymethyl)-4H-pyran-4-one 4-(4-Methoxyphenyl)piperazin-1-yl C₁₈H₂₂N₂O₅ 346.38 Increased lipophilicity; potential CNS activity due to aryl substitution [15]
3-Hydroxy-6-(hydroxymethyl)-2-{[4-(3-trifluoromethylphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 4-(3-Trifluoromethylphenyl)piperazin-1-yl C₁₈H₁₉F₃N₂O₄ 384.35 Enhanced metabolic stability and electronegativity from CF₃ group [14]

*Derived from structural analogy to and ; †Estimated based on substituent contributions.

Key Findings:

Solubility and Polarity :

  • The 2-hydroxyethyl group in the target compound likely improves water solubility compared to methyl or aryl-substituted analogs, similar to HEPES buffer derivatives .
  • The 4-methoxyphenyl and 3-trifluoromethylphenyl variants exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous solubility .

Synthetic Accessibility :

  • Piperazine-substituted kojic acid derivatives are typically synthesized via one-pot reactions or acid-catalyzed condensations. For example, and describe the use of acetic acid (70°C) to link guaiazulene to kojic acid analogs, suggesting similar conditions could apply to the target compound .

The 2-hydroxyethyl group may enhance interactions with hydrophilic biological targets, such as enzymes or receptors, compared to hydrophobic aryl groups .

Thermal and Chemical Stability: Fluorinated derivatives (e.g., trifluoromethylphenyl) exhibit greater thermal stability due to strong C-F bonds, as noted in . Hydroxyethyl-substituted compounds may have lower thermal stability but improved compatibility with polar solvents .

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